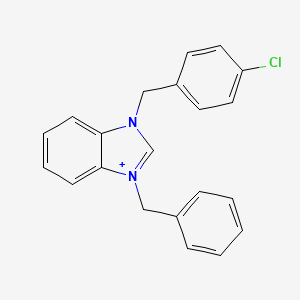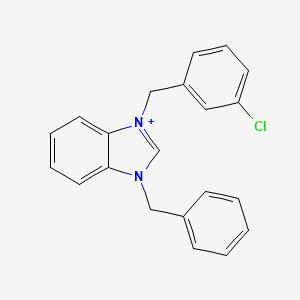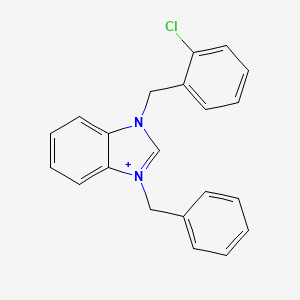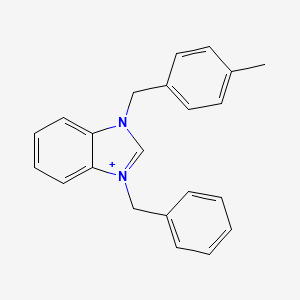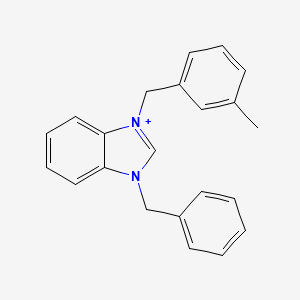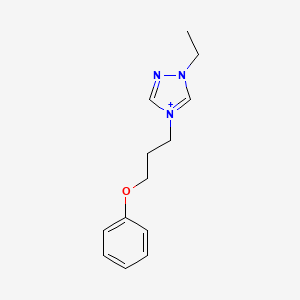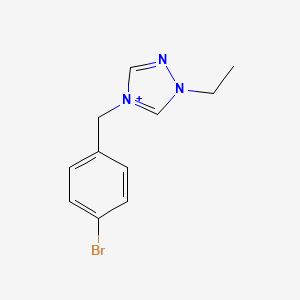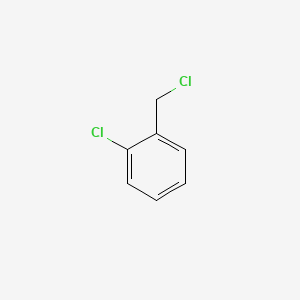
Disperse Blue 96
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disperse Blue 96 is a type of dye that belongs to the single azo class . It is used to produce blue and other dark colors in textiles .
Synthesis Analysis
The synthesis of Disperse Blue 96 involves the diazotization of 5-Nitrothiazol-2-amine and coupling with N,N-bis(2-hydroxyethyl)-3-methylbenzenamine . A study has shown that adjusting the molecular structure of the dyes can change their solubility, thereby improving dyeing uptake .Molecular Structure Analysis
The molecular structure of Disperse Blue 96 is C14H17N5O4S, with a molecular weight of 351.38 . The dyeing properties of disperse dyes with N-acetoxyethyl groups were compared with commercial dye C.I. Disperse Blue 257 (B257) in a non-aqueous medium .Chemical Reactions Analysis
Disperse Blue 96, like other disperse dyes, exhibits poor dispersion in water and requires significant quantities of dispersants to dissolve . Ionizing radiation is a promising method for dye degradation or textile coloration using commercial azo dyes and small molecular weight organic dyes .Physical And Chemical Properties Analysis
Disperse Blue 96 is a gray-white powder (or granule) with a slight odor. It is soluble in benzene, boluene, chloroform, CS2, CH2Cl2 acetone, ethyl acetate, and is hardly soluble in alcohol. It is insoluble in water, gasoline, acid, and alkali with lower concentration .Wirkmechanismus
Safety and Hazards
When handling Disperse Blue 96, it is recommended to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Research on non-aqueous systems for dyeing with disperse dyes like Disperse Blue 96 has increased in recent years . This includes systems like liquid paraffin dyeing systems, supercritical carbon dioxide (SC-CO2) dyeing systems, organic solvent dyeing systems, and vacuum sublimation dyeing . These new methods aim to address the environmental challenges posed by the conventional dyeing process .
Eigenschaften
CAS-Nummer |
12222-91-2 |
|---|---|
Molekularformel |
IIn |
Molekulargewicht |
0 |
Synonyme |
C.I. Disperse Blue 96 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



